Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine derivative, which is then linked to the benzoate ester. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: Similar structure but with an ethyl ester and a methyl group on the pyrimidine ring.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Contains a purine moiety instead of a pyrimidine.
Uniqueness
Methyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C15H16N4O4S/c1-8(24-15-18-11(16)7-12(20)19-15)13(21)17-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,17,21)(H3,16,18,19,20) |
InChI Key |
UMQOUFCGOITHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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